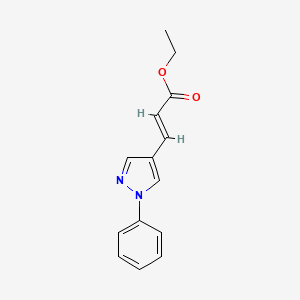
ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-phenyl-4-pyrazolyl)-2-propenoic acid ethyl ester is a ring assembly and a member of pyrazoles.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate and its derivatives have been widely used in synthetic chemistry. For instance, Deepa et al. (2012) demonstrated the synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids using diimide reduction methods, highlighting the compound's role in producing other chemical entities (Deepa et al., 2012). Additionally, Zhang et al. (2007) prepared a related compound, (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, and analyzed its molecular structure (Zhang et al., 2007). These studies contribute to our understanding of the compound's chemistry and potential applications in synthesis.
Biological Evaluation and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of this compound derivatives. For instance, Zheng et al. (2010) synthesized derivatives and evaluated their potential as cancer cell growth inhibitors, specifically targeting A549 lung cancer cells (Zheng et al., 2010). Additionally, Metwally et al. (2015) synthesized thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety and investigated their anticancer activity against various human cancer cell lines (Metwally et al., 2015). These studies indicate the compound's potential in developing new anticancer therapies.
Development of Liquid Crystalline Materials
In the field of materials science, Thaker et al. (2013) synthesized liquid crystalline materials involving 1,3,5-trisubstituted pyrazolone derivatives of this compound and analyzed their mesomorphic behavior (Thaker et al., 2013). This research expands the application of the compound in developing new materials with unique properties.
Chemical Sensor Development
The compound has also been used in the development of chemical sensors. Aysha et al. (2021) synthesized a colorimetric chemosensor using a derivative of this compound, demonstrating its ability to detect metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021). This application is crucial in environmental monitoring and analytical chemistry.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl (E)-3-(1-phenylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)9-8-12-10-15-16(11-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3/b9-8+ |
Clé InChI |
RQBYYNVAWUAYFS-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CN(N=C1)C2=CC=CC=C2 |
SMILES |
CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C=CC1=CN(N=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



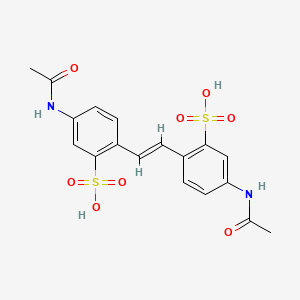
![(7Z)-2-amino-4-(2-chlorophenyl)-7-[(2-chlorophenyl)methylidene]-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile](/img/structure/B1240438.png)
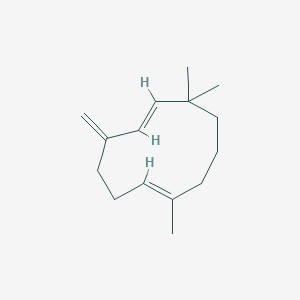

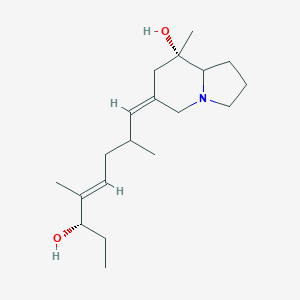

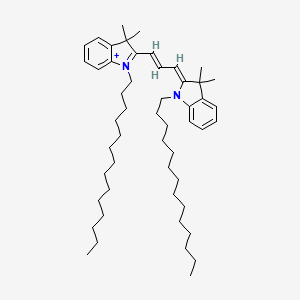

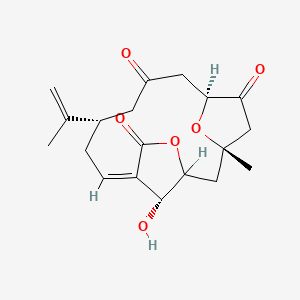

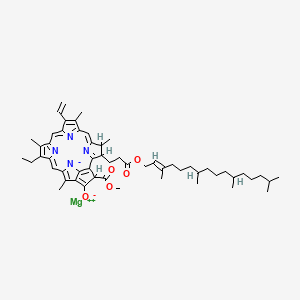
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)

![(E)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1240460.png)